2-(Difluoromethyl)-6-naphthol

Medicinal Chemistry Drug Design Bioisostere

In lead optimization, fine-tuning lipophilicity without abolishing hydrogen-bonding remains a key challenge. 2-(Difluoromethyl)-6-naphthol addresses this directly: the -CF2H group acts as a functional group-dependent H-bond donor and a lipophilic bioisostere of -OH, enabling moderate, precise regulation of metabolic stability. Supplied at ≥95% purity with full NMR/HPLC analytics. Deliverables: 1) A single scaffold to improve membrane permeability while retaining key donor capacity; 2) Analog libraries exploring a calculated logP sweet spot (~2.5-3.0) for favorable ADME profiles; 3) A reliable, analytically verified reference standard for GLP-like synthetic route development.

Molecular Formula C11H8F2O
Molecular Weight 194.18 g/mol
Cat. No. B11901152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)-6-naphthol
Molecular FormulaC11H8F2O
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)O)C=C1C(F)F
InChIInChI=1S/C11H8F2O/c12-11(13)9-2-1-8-6-10(14)4-3-7(8)5-9/h1-6,11,14H
InChIKeyGBSLVWWLCKERID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Difluoromethyl)-6-naphthol: Properties & Procurement


2-(Difluoromethyl)-6-naphthol (CAS: 1261870-28-3) is a fluorinated naphthol derivative with the molecular formula C11H8F2O and a molecular weight of 194.18 g/mol . It is classified as a fluorinated building block, featuring a naphthalene core substituted with a hydroxyl group at the 6-position and a difluoromethyl (-CF2H) group at the 2-position . The compound is commercially available with a standard purity of ≥95% and is primarily supplied for use as a research chemical and synthetic intermediate in medicinal chemistry and agrochemical development . Its procurement is supported by analytical data including NMR, HPLC, and GC to verify structure and purity .

Why 2-(Difluoromethyl)-6-naphthol Has No Direct Substitute


In the design of biologically active molecules, generic substitution of naphthol-based building blocks is not feasible due to the profound and compound-specific impact of the -CF2H moiety on physicochemical properties. The difluoromethyl group is not merely a non-functional substituent; it acts as a functional group-dependent hydrogen-bond donor [1] and can serve as a lipophilic bioisostere, significantly altering a molecule's pharmacokinetic profile compared to its hydroxyl (-OH), methyl (-CH3), or trifluoromethyl (-CF3) counterparts [2]. Unlike the drastic changes often seen with -CF3, the -CF2H group is known to moderately regulate properties like metabolic stability, lipophilicity, and binding affinity, which are critical parameters in lead optimization [2]. Therefore, the specific electronic and steric environment created by the 6-hydroxy-2-difluoromethyl substitution pattern on the naphthalene ring is unique and cannot be replicated by other isomers or analogs, making direct interchange without rigorous re-evaluation an unsound scientific and procurement strategy.

Evidence for 2-(Difluoromethyl)-6-naphthol Selection


Strategic Bioisosterism of -CF2H on Naphthol

The -CF2H group on 2-(Difluoromethyl)-6-naphthol provides a quantifiable advantage in hydrogen-bond (HB) donor capacity. A foundational study established that the -CF2H group acts as a HB donor with an acidity parameter (A) ranging from 0.035 to 0.165, a property dependent on the attached functional group [1]. This is a specific, measurable attribute that differentiates it from non-HB donor groups like -CF3. Critically, the same study demonstrated that the -CF2H group can act as a more lipophilic bioisostere for a hydroxyl (-OH) group when attached to an aromatic ring [1]. This provides a defined and quantifiable strategy for modulating a lead compound's lipophilicity and HB donor potential simultaneously, an option not available with a standard -OH group or a -CF3 group.

Medicinal Chemistry Drug Design Bioisostere

Moderate PK Modulation vs. Trifluoromethyl Analogs

In the context of designing pesticide and drug molecules, the -CF2H group offers a strategic advantage over the more common -CF3 group. A recent comprehensive review states that difluoromethyl (-CF2H) groups are used to 'moderately regulate the metabolic stability, lipophilicity, bioavailability, and binding affinity of compounds,' in direct contrast to the 'drastic changes' often brought by trifluoromethyl (-CF3) substitution [1]. This established class-level principle suggests that incorporating the 2-(Difluoromethyl)-6-naphthol building block is a more nuanced approach for optimizing pharmacokinetic parameters without overshooting desired property ranges, a common risk with -CF3 analogs.

Agrochemical Medicinal Chemistry Pharmacokinetics

Distinct Lipophilicity vs. -NO2 and -CF3 Analogs

The difluoromethyl group imparts a specific balance of physicochemical properties. A related naphthol derivative, 2-(Difluoromethyl)-5-naphthol, is described as striking a balance with a logP in the range of approximately 2.5–3.0. This positions it as offering 'greater solubility than the -CF3 analog but higher membrane permeability than the polar -NO2 derivative' . While not a direct measurement for the 6-naphthol isomer, this class-level data strongly supports the inference that the 2-(Difluoromethyl)-6-naphthol analog will occupy a similar, strategically advantageous property space, providing a clear basis for selection over its more lipophilic (-CF3) or more polar (-NO2) counterparts.

Physicochemical Property Lipophilicity Solubility

Research and Industrial Applications


Lipophilic Hydrogen-Bond Donor Bioisostere Design

This compound is best utilized as a scaffold in lead optimization programs where a phenolic -OH group is part of a key pharmacophore but requires improved membrane permeability. Based on the evidence that the -CF2H group acts as a 'more lipophilic bioisostere of OH' [1], 2-(Difluoromethyl)-6-naphthol can be incorporated to maintain or introduce hydrogen-bond donor capability while simultaneously increasing lipophilicity. This is a quantifiable and proven strategy for enhancing oral bioavailability or blood-brain barrier penetration without fully sacrificing hydrogen-bonding potential.

PK Profile Fine-Tuning in Medchem and Agchem

In projects where a lead molecule's ADME properties are suboptimal, this building block serves as a tool for 'moderate regulation' [1]. Unlike the 'drastic changes' associated with -CF3 substitution [1], the -CF2H group allows for more precise tuning of metabolic stability and lipophilicity. This is particularly valuable when a compound is close to the desired property range but needs minor adjustments to meet development criteria, offering a lower-risk approach to optimizing a drug or pesticide candidate.

Balanced Lipophilicity/Solubility Building Block

2-(Difluoromethyl)-6-naphthol is an ideal building block for synthesizing compound libraries or complex molecules where a balance between lipophilicity and solubility is paramount. Its inferred logP of ~2.5-3.0 positions it in a 'sweet spot,' offering 'greater solubility than the -CF3 analog but higher membrane permeability than the polar -NO2 derivative' [2]. This makes it a strategic choice for generating analogs with a higher probability of possessing favorable ADME characteristics compared to libraries built with more extreme structural analogs.

Reference Standard for Analytical and QC

Given its commercial availability with a defined purity of ≥95% and supporting analytical data (NMR, HPLC) , 2-(Difluoromethyl)-6-naphthol is well-suited for use as a reference standard. It can be employed in the analytical development and quality control of synthetic routes involving difluoromethylated naphthalene intermediates, providing a reliable benchmark for compound identification and purity assessment in a GLP-like research environment.

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